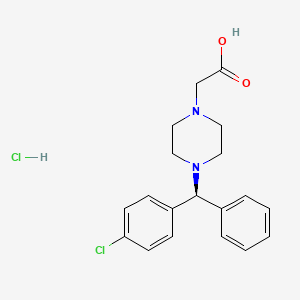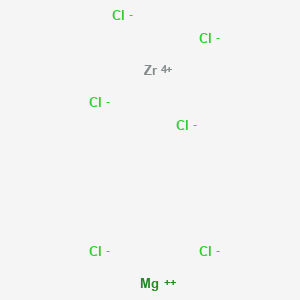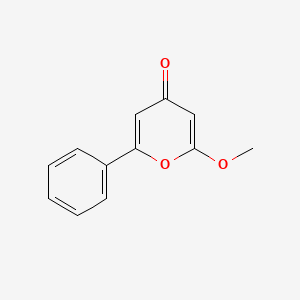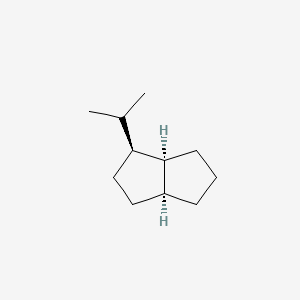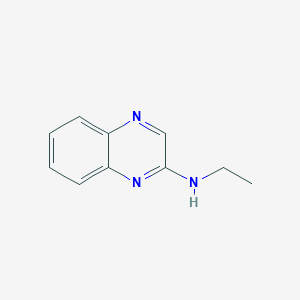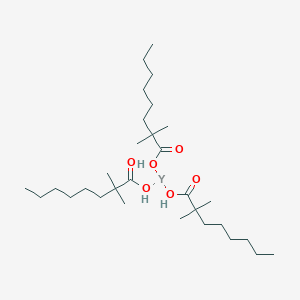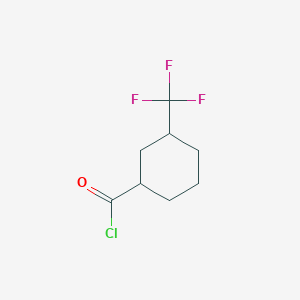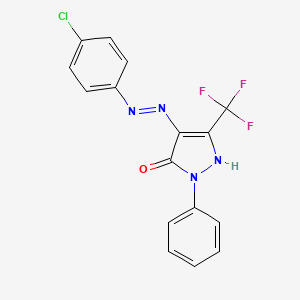![molecular formula C23H18BrN3O4 B13828274 N-[(E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylideneamino]-2,2-diphenylcyclopropane-1-carboxamide](/img/structure/B13828274.png)
N-[(E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylideneamino]-2,2-diphenylcyclopropane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-{3-bromo-2-hydroxy-5-nitrobenzylidene}-2,2-diphenylcyclopropanecarbohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a bromine atom, a hydroxyl group, and a nitro group attached to a benzylidene moiety, which is further connected to a diphenylcyclopropanecarbohydrazide framework.
Méthodes De Préparation
The synthesis of N’-{3-bromo-2-hydroxy-5-nitrobenzylidene}-2,2-diphenylcyclopropanecarbohydrazide typically involves the reaction of 3-bromo-2-hydroxy-5-nitrobenzaldehyde with 2,2-diphenylcyclopropanecarbohydrazide under specific conditions. The reaction is usually carried out in a solvent such as methanol or ethanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Analyse Des Réactions Chimiques
N’-{3-bromo-2-hydroxy-5-nitrobenzylidene}-2,2-diphenylcyclopropanecarbohydrazide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
N’-{3-bromo-2-hydroxy-5-nitrobenzylidene}-2,2-diphenylcyclopropanecarbohydrazide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals
Mécanisme D'action
The mechanism of action of N’-{3-bromo-2-hydroxy-5-nitrobenzylidene}-2,2-diphenylcyclopropanecarbohydrazide involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can result in the inhibition of enzyme activity, disruption of cellular processes, and induction of cell death in certain cases .
Comparaison Avec Des Composés Similaires
N’-{3-bromo-2-hydroxy-5-nitrobenzylidene}-2,2-diphenylcyclopropanecarbohydrazide can be compared with similar compounds such as:
N’-(3-Bromo-2-hydroxy-5-nitrobenzylidene)nicotinohydrazide: This compound has a similar structure but with a nicotinohydrazide moiety instead of a diphenylcyclopropanecarbohydrazide framework.
3-Bromo-2-hydroxy-5-nitrobenzaldehyde: This compound is a precursor in the synthesis of N’-{3-bromo-2-hydroxy-5-nitrobenzylidene}-2,2-diphenylcyclopropanecarbohydrazide and shares some structural similarities.
Propriétés
Formule moléculaire |
C23H18BrN3O4 |
|---|---|
Poids moléculaire |
480.3 g/mol |
Nom IUPAC |
N-[(E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylideneamino]-2,2-diphenylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C23H18BrN3O4/c24-20-12-18(27(30)31)11-15(21(20)28)14-25-26-22(29)19-13-23(19,16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-12,14,19,28H,13H2,(H,26,29)/b25-14+ |
Clé InChI |
FRYBIOZEBCJIKX-AFUMVMLFSA-N |
SMILES isomérique |
C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)N/N=C/C4=C(C(=CC(=C4)[N+](=O)[O-])Br)O |
SMILES canonique |
C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NN=CC4=C(C(=CC(=C4)[N+](=O)[O-])Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


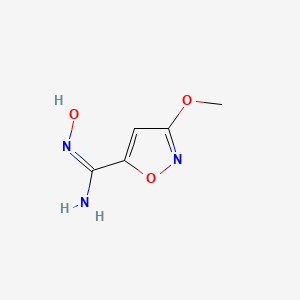
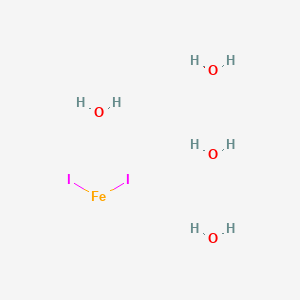

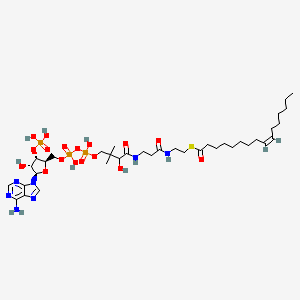
![2-Amino-3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridine-4-carbohydrazide](/img/structure/B13828213.png)
![6-[[(3R,4R,5R)-3-fluoro-3,4-dihydroxy-5-(1-hydroxyethyl)oxolan-2-yl]amino]-1H-pyrimidin-2-one](/img/structure/B13828219.png)
